Pyridinium, 1-[(methylphenylamino)carbonyl]-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 1-[(methylphenylamino)carbonyl]-, chloride is a type of pyridinium salt. Pyridinium salts are known for their diverse structures and significant roles in various natural products and bioactive pharmaceuticals . These compounds are characterized by the presence of a pyridinium cation, which is the conjugate acid of pyridine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyridinium salts can be synthesized through several methods. One common method involves treating pyridine with acids . Another method is the Kröhnke pyridine synthesis, which involves the reaction between α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds . This reaction typically occurs under mild conditions and can produce highly functionalized pyridines .
Industrial Production Methods
Industrial production of pyridinium salts often involves large-scale synthesis using similar methods to those used in laboratory settings. The choice of method depends on the desired functional groups and the specific application of the compound .
Chemical Reactions Analysis
Types of Reactions
Pyridinium salts undergo various types of chemical reactions, including:
Oxidation: Pyridinium salts can be oxidized to form pyridine N-oxides.
Reduction: These compounds can be reduced to form dihydropyridines.
Substitution: Pyridinium salts can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce dihydropyridines .
Scientific Research Applications
Pyridinium salts have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in organic synthesis and as catalysts in various reactions.
Biology: Employed in gene delivery and as antimicrobial agents.
Medicine: Investigated for their potential as anti-cancer, anti-malarial, and anti-cholinesterase inhibitors.
Industry: Utilized in materials science and as components in ionic liquids.
Mechanism of Action
The mechanism of action of pyridinium salts involves their interaction with molecular targets and pathways. For example, as antimicrobial agents, they disrupt microbial cell membranes, leading to cell death . In gene delivery, they facilitate the transport of genetic material into cells by forming complexes with DNA .
Comparison with Similar Compounds
Pyridinium salts can be compared with other similar compounds, such as:
Picolines: Substituted pyridines with methyl groups.
Lutidines: Pyridines with two methyl groups.
Collidines: Pyridines with three methyl groups.
These compounds share similar structures but differ in their functional groups and specific applications. Pyridinium salts are unique due to their versatility and wide range of applications in various fields .
Properties
CAS No. |
51590-59-1 |
---|---|
Molecular Formula |
C13H13ClN2O |
Molecular Weight |
248.71 g/mol |
IUPAC Name |
N-methyl-N-phenylpyridin-1-ium-1-carboxamide;chloride |
InChI |
InChI=1S/C13H13N2O.ClH/c1-14(12-8-4-2-5-9-12)13(16)15-10-6-3-7-11-15;/h2-11H,1H3;1H/q+1;/p-1 |
InChI Key |
REYCQBUURRHTTO-UHFFFAOYSA-M |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)[N+]2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.